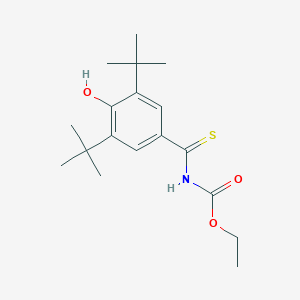
N-(2-Furylmethyl)-2-phenylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Furylmethyl)-2-phenylethanamine hydrochloride, also known as N-Furyl-Phenylethanamine hydrochloride, is an organic compound that has been studied for its potential applications in scientific research. It is an aromatic amine composed of a phenyl group, a furyl group, and an amine group. N-Furyl-Phenylethanamine hydrochloride is a common reagent used in organic synthesis. It is also used as a starting material for the synthesis of various pharmaceuticals, such as anti-depressants and anti-arrhythmic drugs.
Aplicaciones Científicas De Investigación
1. Monitoring in Doping Controls
N-(2-Furylmethyl)-2-phenylethanamine hydrochloride, related to 2-Phenylethanamine (PEA), has implications in doping controls. The World Anti-Doping Agency (WADA) listed PEA as a specified substance due to its stimulant-like properties. Studies indicate the importance of distinguishing between illicit intake and natural occurrence in humans and dietary products. The research focuses on the detection and quantification of PEA and its metabolites in urine samples, which is relevant for identifying the use of PEA in athletes (Sigmund et al., 2015).
2. Antifungal Agent Research
This compound and its derivatives have been studied for their antifungal properties. Compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine and N-(4-chlorophenyl)-N-(2-furylmethyl)amine have shown significant antifungal activity against dermatophytes. These studies contribute to the understanding of structure-activity relationships and guide the design of new antifungal agents (Suvire et al., 2006).
3. Radiopharmaceutical Applications
The compound has been explored in the field of radiopharmaceuticals. For instance, N-2-(furylmethyl iminodiacetic acid) (FMIDA), a related compound, has been labeled with [99mTc] for potential use as a renal function radiotracer. The biodistribution study demonstrated removal of this complex from the kidneys and bladder, suggesting its application in medical imaging (Sanad et al., 2017).
4. Enzyme Inhibition Studies
Research into N-benzyl-2-phenylethanamine derivatives, sharing a structural framework with this compound, revealed their potential as inhibitors of cholinesterase enzymes. These enzymes are targets in the treatment of Alzheimer's disease, making these compounds of interest in developing new therapeutics (Carmona-Viglianco et al., 2020).
5. Fluorescence Emission and Ion Detection
A derivative of N-(2-Furylmethyl)-2-phenylethanamine, namely 4-(2-furylmethylene)-2-phenyl-5-oxazolone, has been studied for its photophysical properties. Embedded in polymer thin films, it showed potential in detecting Fe3+ ions, suggesting applications in sensor technologies (Ozturk et al., 2007).
6. Urease Inhibitory Activities
Zn(II) complexes bearing ligands derived from (R)-phenylethanamine, which is structurally related to this compound, have shown urease inhibitory activities. This research contributes to the development of novel inhibitors with potential therapeutic applications (Nayab et al., 2021).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDIMRLKICXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

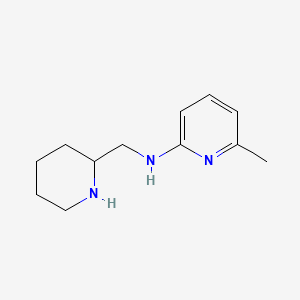
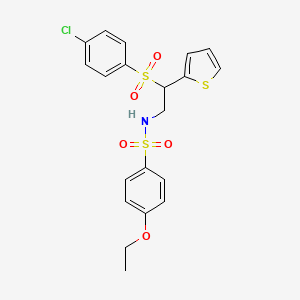

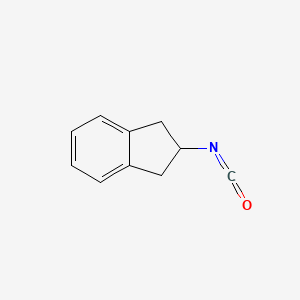
![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)
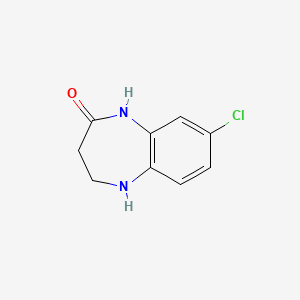
![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)
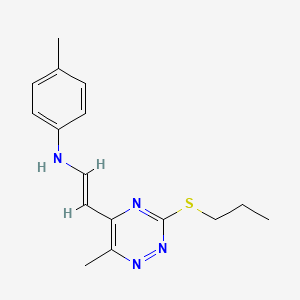
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)
